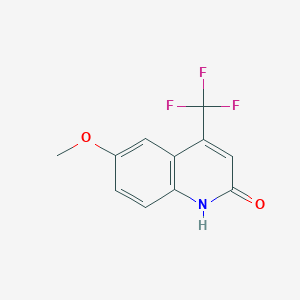

6-Methoxy-4-(trifluoromethyl)-2-quinolinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-4-(trifluoromethyl)-2-quinolinol, also known as MeOTFQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MeOTFQ is a quinoline derivative that exhibits unique properties, making it an attractive candidate for several research applications.

科学的研究の応用

Optical and Morphological Studies

6-Methoxy-4-(trifluoromethyl)-2-quinolinol and its derivatives have been investigated for their optical properties. For instance, tri-fluoromethyl substituted quinoxaline derivatives, similar to 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, exhibited properties such as Aggregation Induced Emission (AIE) and fluorescence in solid state due to restricted intramolecular rotation. These properties are influenced by the presence of electron-withdrawing trifluoromethyl groups, leading to large Stoke’s shifts (Rajalakshmi & Palanisami, 2020).

Synthesis and Properties of Metal Complexes

Synthesis of aluminum and zinc complexes using derivatives of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol has been explored. These complexes exhibit enhanced thermal stability and solubility in organic solvents, and emit blue-green light, making them potentially useful in optoelectronic applications (Barberis & Mikroyannidis, 2006).

Fluorescence Properties for Biomedical Analysis

6-Methoxy-4-quinolone, a derivative of 6-Methoxy-4-(trifluoromethyl)-2-quinolinol, demonstrates strong fluorescence in aqueous media, making it a valuable fluorophore for biomedical analysis. Its fluorescence intensity remains consistent across a wide pH range, and it is highly stable against light and heat, which is crucial for long-term biomedical applications (Hirano et al., 2004).

Synthesis and Liquid Crystal Properties

Another application involves the synthesis of 6-substituted 4-(trifluoromethyl)quinolines for their potential use as liquid crystals. These compounds, synthesized through reactions such as the Sonogashira cross-coupling, demonstrate properties that make them suitable for use in liquid crystal displays and other optoelectronic devices (Rodrigues et al., 2019).

特性

IUPAC Name |

6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-17-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONNDNMHYHDVIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-4-(trifluoromethyl)-2-quinolinol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)

![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)

![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/no-structure.png)

![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)